molecular formula C22H22N2O3S B3007723 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one CAS No. 222716-41-8

3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one

Cat. No.: B3007723
CAS No.: 222716-41-8
M. Wt: 394.49
InChI Key: ADXDZPMECNDKCE-UHFFFAOYSA-N
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Description

3-(Benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a synthetic organic compound with a molecular formula of C22H22N2O3S and a molecular weight of 394.49 g/mol . This molecule is built on a chromen-4-one (also known as chromone) core scaffold, a privileged structure in medicinal chemistry known for yielding compounds with a wide spectrum of biological activities . The structure is further functionalized with a benzo[d]thiazol-2-yl group at the 3-position and a (dimethylamino)methyl side chain at the 8-position, which may influence its physicochemical properties and interaction with biological targets. Chromone and chroman-4-one analogs are extensively researched for various pharmacological applications, including as potential anticancer , antimicrobial , and anti-acetylcholinesterase agents . The presence of the benzothiazole moiety is a notable feature, as this heterocycle is often explored in the development of new therapeutic agents . Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for screening in biological assays to investigate its mechanism of action and potential research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-8-[(dimethylamino)methyl]-6-ethyl-7-hydroxy-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-5-13-10-14-20(26)18(22-23-16-8-6-7-9-17(16)28-22)12(2)27-21(14)15(19(13)25)11-24(3)4/h6-10,25H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXDZPMECNDKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=C1O)CN(C)C)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets in a unique way. When it binds to Zn2+ ions, it undergoes a significant blue shift in its maximum emission. This change in emission upon binding to Zn2+ may be due to the block of excited state intramolecular proton transfer (ESIPT) as well as chelation enhanced fluorescence (CHE

Biological Activity

The compound 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one , also known as a coumarin derivative, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to synthesize current research findings regarding its biological activity, focusing on its inhibitory effects on key enzymes and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H22N2O3SC_{22}H_{22}N_{2}O_{3}S, with a molecular weight of 394.49 g/mol. Its structure features a coumarin backbone fused with a benzo[d]thiazole moiety, which is thought to contribute to its biological properties.

1. Acetylcholinesterase Inhibition

Research has highlighted that compounds with a coumarin core, particularly those modified with thiazole derivatives, exhibit significant acetylcholinesterase (AChE) inhibitory activity. A study reported that derivatives similar to the compound demonstrated promising AChE inhibition with an IC50 value as low as 2.7 µM for some synthesized analogs . This suggests potential applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain.

2. Antitubercular Activity

Recent studies have explored the antitubercular activity of benzothiazole derivatives. The compound's structural similarity to known antitubercular agents indicates potential efficacy against Mycobacterium tuberculosis. In vitro studies have shown that certain benzothiazole derivatives possess IC50 values ranging from 3.12 µg/mL to 25 µg/mL against M. tuberculosis strains, indicating moderate to good antitubercular activity .

3. Anti-inflammatory Properties

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Thiazole compounds are known to modulate inflammatory responses, and preliminary studies suggest that modifications to the benzothiazole structure may enhance anti-inflammatory effects .

Case Study 1: Acetylcholinesterase Inhibition

In a study focusing on a series of coumarin-thiazole hybrids, it was found that the compound exhibited competitive inhibition against AChE, with docking studies revealing strong binding interactions at the enzyme's active site. The research utilized both in vitro assays and computational modeling to support findings, suggesting that structural modifications can optimize inhibitory potency .

Case Study 2: Antitubercular Activity

Another study synthesized various benzothiazole derivatives and evaluated their activity against M. tuberculosis. The compound displayed significant inhibition at concentrations comparable to standard treatments like Isoniazid (INH). The results from molecular docking studies indicated favorable interactions with the target enzyme DprE1, critical for mycobacterial cell wall synthesis .

Data Tables

CompoundActivity TypeIC50 (µM)Reference
Compound AAChE Inhibition2.7
Compound BAntitubercular3.12
Compound CAnti-inflammatoryNot specified

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including our compound of interest. For instance, research has shown that derivatives exhibit significant activity against various bacterial strains and fungi. A comparative analysis of minimum inhibitory concentrations (MIC) revealed that some synthesized benzothiazole compounds showed better inhibition than standard antibiotics, indicating a promising avenue for developing new antimicrobial agents .

CompoundMIC (μg/mL)Inhibition (%)
3-(benzo[d]thiazol-2-yl)25098
New derivative10099

Anti-Tubercular Properties
Benzothiazole derivatives have also been studied for their anti-tubercular properties. A review of recent synthetic developments indicated that several new compounds demonstrated potent activity against Mycobacterium tuberculosis in vitro and in vivo, suggesting that modifications to the benzothiazole structure can enhance efficacy against resistant strains .

Material Science

Crystal Structure Analysis
The compound has been subjected to crystal structure analysis, revealing a one-dimensional chain structure formed by coordination with silver ions. The crystal lattice exhibits intermolecular hydrogen bonding, which contributes to its stability and potential applications in materials science, particularly in the development of novel coordination polymers .

Analytical Chemistry

Fluorescent Properties
The chromene moiety within the compound contributes to its fluorescent properties, making it suitable for applications in analytical chemistry as a fluorescent probe. Studies have shown that derivatives can be used effectively in detecting metal ions due to their ability to form stable complexes, thus serving as sensors for environmental monitoring and safety assessments.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a pharmaceutical university, several benzothiazole derivatives were synthesized and tested against common pathogens. The results indicated that the compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with an MIC lower than that of commonly used antibiotics.

Case Study 2: Tuberculosis Resistance

A collaborative research project focused on modifying benzothiazole derivatives to combat drug-resistant tuberculosis strains. The findings suggested that specific modifications to the side chains significantly increased the compounds' potency against resistant strains of M. tuberculosis, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Table 1: Structural Comparison of Coumarin Derivatives

Compound Name/ID Key Substituents Functional Groups Biological Activity Insights
Target Compound 3-(Benzo[d]thiazol-2-yl), 8-(dimethylamino)methyl, 6-ethyl, 7-hydroxy, 2-methyl Benzothiazole, hydroxyl, tertiary amine Anticancer (inferred from benzothiazoles)
6g () 3-(Thiazol-2-yl with 4-nitrophenyl), 6-methyl Nitrophenyl, C=O, C=N Antimicrobial, anticancer
6h () 3-(Thiazol-2-yl with 2,4-dichlorophenyl), 6-methyl Dichlorophenyl, C=O, C=N Enhanced lipophilicity, anticancer
6-Bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)-2H-chromen-2-imine () 3-(Chlorophenyl-thiazolyl), 6-bromo Bromine, imine Anticancer (specific cell line studies)

Key Observations :

  • The benzothiazole group in the target compound may offer superior π-π stacking interactions in biological targets compared to simpler thiazole derivatives .
  • The 7-hydroxy and dimethylamino groups enhance solubility, contrasting with halogenated derivatives (e.g., 6h, 6-bromo), which prioritize membrane permeability .

Key Observations :

  • The use of g-Chitosan under USI reduces reaction times (20–25 min) and achieves high yields (>85%), outperforming traditional catalysts like trimethylamine (TEA) .
  • Solvent choice (e.g., ethanol vs. DMF) impacts both yield and purity, with ethanol favoring coumarin stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one?

  • Methodology : The compound can be synthesized via a Mannich reaction, where the dimethylamino group is introduced using formaldehyde and dimethylamine in ethanol under reflux. For example, analogous chromenone derivatives were prepared by reacting daidzein with dimethylamine and formaldehyde in ethanol at controlled temperatures . The benzothiazole moiety is typically introduced via nucleophilic substitution or condensation reactions, as seen in benzothiazol-2-yl derivatives synthesized using DMF as a solvent under reflux conditions .
  • Key Parameters : Reaction temperature (70–90°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., piperidine for condensation) influence yield and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the chromen-4-one core (e.g., a singlet at δ ~6.0 ppm for the C3 proton) and dimethylamino group (δ ~2.2–2.5 ppm for N(CH3_3)2_2). Aromatic protons in the benzothiazole ring appear as multiplets between δ 7.5–8.5 ppm .
  • IR : Identify hydroxyl (broad peak ~3200–3500 cm1^{-1}) and carbonyl (sharp peak ~1650–1700 cm1^{-1}) groups.
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected at m/z ~450–460) .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved?

  • Analysis : Contradictions may arise from variations in crystallinity or hydration states. For example, dimethylamino groups enhance water solubility, but the hydrophobic benzothiazole and chromenone moieties reduce it.
  • Methodology :

  • Conduct solubility assays in buffered solutions (pH 4–10) to assess ionization effects.
  • Use thermal gravimetric analysis (TGA) to detect hydration, which alters solubility .
  • Compare recrystallization solvents (e.g., ethanol vs. methanol) to optimize crystal packing .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Structure-Activity Relationship (SAR) :

  • Dimethylamino group : Modifying its position or replacing it with other amines (e.g., pyrrolidine) may enhance membrane permeability.
  • Benzothiazole moiety : Substituents like halogens or methoxy groups can improve binding to biological targets (e.g., kinases or DNA) .
    • Methodology :
  • Use computational docking to predict interactions with target proteins (e.g., EGFR or topoisomerase II).
  • Synthesize analogs via Suzuki coupling or Ullmann reactions to introduce aryl/heteroaryl groups .

Q. How do reaction conditions (e.g., solvent, catalyst) influence the yield of this compound?

  • Case Study :

  • Solvent : DMF improves solubility of intermediates but may cause side reactions (e.g., decomposition at high temperatures). Ethanol/THF mixtures (3:1 v/v) reduce side products in hydrogenation steps .
  • Catalyst : Pd/C (10% w/w) under 35 psi H2_2 achieves >80% yield in reduction reactions, while acidic conditions (e.g., glacial acetic acid) optimize condensation .
    • Data Analysis : Design a factorial experiment varying solvent polarity, temperature, and catalyst loading to identify optimal conditions .

Data Interpretation & Experimental Design

Q. How can contradictory cytotoxicity results in different cell lines be addressed?

  • Hypothesis : Discrepancies may stem from differential expression of target proteins or metabolic enzymes (e.g., cytochrome P450).
  • Methodology :

  • Validate activity in isogenic cell lines (e.g., wild-type vs. CRISPR-edited).
  • Use LC-MS to quantify intracellular drug accumulation and metabolite profiles .

Q. What analytical methods differentiate between polymorphic forms of this compound?

  • Methodology :

  • X-ray crystallography : Resolve crystal packing differences (e.g., hydrogen bonding via hydroxyl groups).
  • DSC/TGA : Detect thermal phase transitions (melting points vary by 5–10°C between polymorphs) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Mannich)70–85% (ethanol, 70°C, 6 h)
1^1H NMR (DMSO-d6)δ 2.2–2.5 (N(CH3_3)2_2), δ 6.0 (C3-H)
LogP (Predicted)~3.2 (indicating moderate lipophilicity)

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